[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "Chalcone-urea" and is a derivative of chalcone, which is a natural compound found in various plants. The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a complex process, but it has been successfully achieved through various methods.
Wirkmechanismus
The mechanism of action of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression. The compound also has the ability to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemische Und Physiologische Effekte
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of glucose and cholesterol in the blood, which makes it a potential treatment for diabetes and cardiovascular diseases. The compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. The compound is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the study of the compound's interactions with other drugs and its potential use in combination therapies. The compound's potential applications in agriculture and food science are also areas of interest for future research.
Synthesemethoden
The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea involves the reaction of chalcone and urea under specific conditions. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired product. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antioxidant properties.
Eigenschaften
CAS-Nummer |
1208-25-9 |
---|---|
Produktname |
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea |
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(7-8-13-14-11(12)15)10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b9-7-,13-8- |
InChI-Schlüssel |
RLOGXRXJCMJVRS-XFSHKZRWSA-N |
Isomerische SMILES |
C/C(=C/C=N\NC(=O)N)/C1=CC=CC=C1 |
SMILES |
CC(=CC=NNC(=O)N)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC=NNC(=O)N)C1=CC=CC=C1 |
Synonyme |
2-(3-Phenyl-2-butenylidene)hydrazinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.